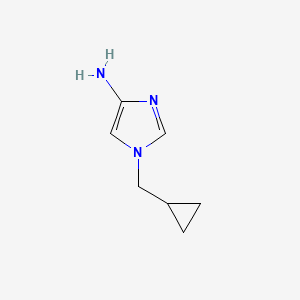

1-(Cyclopropylmethyl)-1H-imidazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropylmethyl)imidazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-7-4-10(5-9-7)3-6-1-2-6/h4-6H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTRGTVJXATEJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(N=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 1 Cyclopropylmethyl 1h Imidazol 4 Amine and Its Structural Analogs

Mechanistic Insights into Amine Formation and Derivativatization

The synthesis of 4-aminoimidazoles, the core of the title compound, is often achieved through the reduction of a corresponding 4-nitroimidazole (B12731) precursor. This transformation is a cornerstone in the synthesis of many aminoimidazole derivatives.

Formation via Reduction: The most common route involves the chemical reduction of a 4-nitroimidazole. The nitro group, being strongly electron-withdrawing, is readily reduced to a primary amine. This process typically proceeds via nitroso and hydroxylamine (B1172632) intermediates. A variety of reducing agents can be employed for this purpose.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group.

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). The metal acts as the electron donor, and the acid provides the protons necessary for the reduction.

The primary amine group of 1-(cyclopropylmethyl)-1H-imidazol-4-amine is a versatile functional handle for further molecular elaboration through various derivatization reactions. nih.gov As a nucleophile, it readily reacts with a range of electrophiles.

Derivatization Reactions:

Acylation: The amine can be acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. This reaction is often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), to neutralize the acid byproduct.

Alkylation: While direct N-alkylation can be challenging to control and may lead to over-alkylation, it can be achieved under specific conditions using alkyl halides or other alkylating agents. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is a more controlled method for introducing alkyl groups.

Reaction with Isocyanates and Isothiocyanates: The amine adds to isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. psu.edu

Derivatization for Analysis: For analytical purposes, such as HPLC, the primary amine can be derivatized with fluorescent tags like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazol-1-yl)-acetic acid (PPIA) or dansyl chloride to enhance detection. nih.govnih.gov

| Reaction Type | Reagent Class | Product | General Conditions |

|---|---|---|---|

| Acylation | Acyl Halide (R-COCl) | Amide | Base (e.g., Pyridine) |

| Acylation | Acid Anhydride ((RCO)₂O) | Amide | Base or neat |

| Urea Formation | Isocyanate (R-NCO) | Urea | Inert solvent |

| Thiourea Formation | Isothiocyanate (R-NCS) | Thiourea | Inert solvent |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | e.g., NaBH₃CN, H₂/Pd-C |

Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is an aromatic heterocycle with reactivity that can be compared to both pyrrole (B145914) and pyridine. globalresearchonline.net Its reactivity is significantly influenced by the substituents present on the ring. In this compound, the amino group at the C4 position is a strong electron-donating group, which activates the ring towards electrophilic substitution.

Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack. globalresearchonline.net The presence of the activating amino group at C4 directs incoming electrophiles primarily to the C5 and C2 positions. The C5 position is often favored due to direct resonance stabilization from the amino group.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce halogen atoms onto the imidazole ring, typically at the C5 or C2 position. These halogenated derivatives are valuable precursors for cross-coupling reactions.

Nitration and Sulfonation: While the activating nature of the amino group facilitates these reactions, the conditions must be carefully controlled to avoid oxidation or reaction at the amine itself. Often, the amine is first protected as an amide to moderate its activating effect and direct the substitution.

Nucleophilic Substitution: Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult due to the electron-rich nature of the aromatic system. pharmaguideline.comaskfilo.com However, it can occur under specific circumstances:

Presence of Electron-Withdrawing Groups: If the ring is substituted with strong electron-withdrawing groups (like a nitro group), the ring becomes more electron-deficient and susceptible to nucleophilic attack, particularly at the C2 position. globalresearchonline.net

Presence of a Good Leaving Group: In structural analogs where a good leaving group (e.g., a halogen) is present, nucleophilic aromatic substitution (SNAr) can occur. For instance, a 2-haloimidazole can react with various nucleophiles to displace the halide. pharmaguideline.com

Oxidative and Reductive Transformations

The oxidative and reductive transformations of this compound and its analogs primarily involve the substituents, as the imidazole ring itself is relatively stable towards oxidation.

Reductive Transformations: As mentioned in section 3.1, the premier reductive transformation in the synthesis of 4-aminoimidazoles is the reduction of a 4-nitroimidazole precursor. The nitro group serves as a synthetic handle for the introduction of the amine functionality. The reduction of the nitro group is a well-established process that can be achieved with high efficiency. mdpi.comnih.gov This transformation is critical as it provides access to the key amino functionality from readily available starting materials.

Oxidative Transformations: The imidazole ring is generally resistant to oxidation by common oxidizing agents like chromic acid or hydrogen peroxide. pharmaguideline.com However, strong oxidizing agents like perbenzoic acid can attack the ring. pharmaguideline.com The primary amine group is more susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions, though this is often an undesirable side reaction. The cyclopropylmethyl group can also undergo oxidative metabolism in biological systems (see section 3.5).

| Transformation | Substrate | Common Reagents | Product | Significance |

|---|---|---|---|---|

| Reduction | 4-Nitroimidazole analog | H₂, Pd/C; Sn/HCl | 4-Aminoimidazole (B130580) analog | Key synthetic step for amine formation |

| Oxidation | Imidazole Ring | Perbenzoic Acid | Ring-opened products | Generally leads to decomposition |

Cyclopropane (B1198618) Ring Opening and Rearrangement Mechanisms

A defining feature of this compound is the presence of the cyclopropylmethyl moiety. The high ring strain of the three-membered cyclopropane ring (approximately 115 kJ/mol) makes it susceptible to ring-opening reactions under certain conditions, proceeding through either cationic or radical intermediates. psu.edu

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the nitrogen of the imidazole ring can be protonated. While the N-cyclopropylmethyl bond is generally stable, under harsh acidic conditions, a mechanism involving protonation and subsequent cleavage could lead to ring opening. More commonly, acid-catalyzed ring-opening reactions of cyclopropanes occur when the ring is adjacent to a group that can stabilize a positive charge, such as a hydroxyl group that can leave as water. stackexchange.comnih.govechemi.com Lewis acids can also promote the ring-opening of donor-acceptor cyclopropanes. uni-regensburg.de

Radical-Mediated Ring Opening: The cyclopropylmethyl radical is known to undergo an extremely rapid ring-opening rearrangement to the but-3-enyl radical. stackexchange.comwikipedia.org The rate constant for this reaction is on the order of 10⁸ s⁻¹ at room temperature. wikipedia.org This rapid rearrangement is driven by the relief of ring strain and is enthalpically favorable. stackexchange.com This property makes the cyclopropylmethyl group a useful "radical clock" in mechanistic studies. If a reaction generates a radical at the methylene (B1212753) carbon adjacent to the cyclopropane, ring-opening is often faster than competing reactions. psu.edu This transformation is a key consideration in the metabolic fate and potential reactivity of the title compound under radical-generating conditions. rsc.org

Enzymatic Biotransformations

The metabolic fate of this compound is likely governed by enzymes that process xenobiotics, particularly the cytochrome P450 (CYP) superfamily. optibrium.com Both the imidazole and cyclopropylamine (B47189) functionalities are known substrates for enzymatic transformations.

Metabolism of the Imidazole Moiety: The imidazole ring is found in many endogenous molecules and drugs. nih.gov Its metabolism can involve N-oxidation, N-dealkylation, or hydroxylation of the ring, catalyzed by CYP enzymes. mdpi.com The specific metabolites formed would depend on the specific CYP isoforms involved.

Metabolism of the Cyclopropylamine Moiety: N-cyclopropylamines are known mechanism-based inactivators of cytochrome P450 enzymes. The proposed mechanism involves an initial one-electron oxidation at the nitrogen atom by the P450 heme-iron center. nih.gov This can be followed by the rapid scission of the adjacent cyclopropane ring, generating a reactive radical species that can covalently modify and inactivate the enzyme. nih.gov Alternatively, metabolism of N-cyclopropylamines can proceed through the formation of metabolic intermediate (MI) complexes, where a nitroso metabolite coordinates to the heme iron, inhibiting enzyme activity without covalent modification. nih.govresearchgate.net This process may also involve flavin-containing monooxygenases (FMOs). nih.gov

Metal-Catalyzed Coupling Reactions

Structural analogs of this compound, particularly halogenated derivatives, are excellent substrates for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for C-C and C-N bond formation, allowing for the synthesis of complex, highly functionalized imidazole derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. A halo-substituted analog of the title compound (e.g., a 5-bromo or 2-iodo derivative) can be coupled with a wide range of aryl- and heteroarylboronic acids. Efficient protocols exist for the Suzuki-Miyaura coupling of unprotected haloimidazoles, providing access to arylated imidazole structures. acs.orgacs.orgnih.govresearchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction can be applied to halo-imidazoles to introduce alkynyl substituents onto the imidazole core. researchgate.net The reaction generally tolerates a variety of functional groups and provides a direct route to alkynylated imidazoles. researchgate.netacs.org

Other Coupling Reactions: Other palladium-catalyzed reactions, such as the Heck coupling (with alkenes), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (for C-N bond formation), are also applicable to functionalized imidazole systems, further expanding the synthetic utility of this scaffold.

| Reaction Name | Catalyst System | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Halo-imidazole + Boronic Acid/Ester | C(sp²)-C(sp²) |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base | Halo-imidazole + Terminal Alkyne | C(sp²)-C(sp) |

| Heck | Pd catalyst, Base | Halo-imidazole + Alkene | C(sp²)-C(sp²) |

| Buchwald-Hartwig | Pd catalyst, Ligand, Base | Halo-imidazole + Amine | C(sp²)-N |

Structure Activity Relationship Sar Studies Centered on the 1 Cyclopropylmethyl 1h Imidazol 4 Amine Scaffold

Elucidation of Key Pharmacophoric Elements

The biological activity of the 1-(Cyclopropylmethyl)-1H-imidazol-4-amine scaffold is defined by a distinct set of pharmacophoric features essential for target binding. These elements, derived from its structural similarity to endogenous ligands like histamine (B1213489), establish the foundation for its molecular interactions.

The Imidazole (B134444) Ring: This aromatic heterocycle is a critical component, acting as a versatile interaction hub. It contains two nitrogen atoms: the N1 nitrogen is substituted with the cyclopropylmethyl group, while the N3 nitrogen can act as a hydrogen bond acceptor. The ring itself can participate in π-π stacking interactions with aromatic residues in a receptor's binding pocket, such as tryptophan or tyrosine. nih.gov

The 4-Amino Group: The primary amine at the C4 position of the imidazole ring is a crucial hydrogen bond donor. In the context of the histamine H4 receptor, this group is believed to form key interactions, potentially forming a salt bridge with acidic residues like glutamic acid (Glu182) within the binding site. nih.govresearchgate.net This interaction is often a primary determinant of affinity.

These three elements—the hydrogen-bonding and aromatic character of the imidazole, the hydrogen-donating primary amine, and the specific steric and hydrophobic nature of the N1-substituent—constitute the fundamental pharmacophore of this scaffold.

| Pharmacophoric Feature | Potential Interaction Type | Key Role in Binding |

| Imidazole Ring (N3) | Hydrogen Bond Acceptor | Orientation within the binding pocket |

| Imidazole Ring (Aromatic) | π-π Stacking | Interaction with aromatic residues (e.g., Trp, Tyr) nih.gov |

| 4-Amino Group (-NH2) | Hydrogen Bond Donor, Ionic Interaction | Anchoring interaction with acidic residues (e.g., Glu) nih.govresearchgate.net |

| N1-Cyclopropylmethyl Group | Hydrophobic, van der Waals | Fit into a specific sub-pocket, influences selectivity and potency |

Impact of N1-Cyclopropylmethyl Substitution on Molecular Recognition and Ligand Efficacy

The substitution at the N1 position of the imidazole ring is a primary site for modification to fine-tune a ligand's pharmacological profile. The choice of a cyclopropylmethyl group has several profound impacts on molecular recognition and efficacy.

Firstly, the cyclopropylmethyl group introduces a degree of conformational rigidity that is absent in more flexible alkyl chains like isobutyl or n-propyl groups. This pre-organization of the ligand into a more favorable binding conformation can reduce the entropic penalty upon binding, leading to higher affinity. nih.gov Secondly, this group is known to enhance metabolic stability. The cyclopropane (B1198618) ring is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to linear alkyl chains, which can improve the pharmacokinetic properties of the molecule.

In the context of receptor interaction, the N-cyclopropylmethyl group is known to have a significant influence on the functional activity of a ligand, often playing a role in determining whether a compound acts as an agonist or an antagonist. For instance, in studies of opioid receptors, the N-cyclopropylmethyl substituent is a classic feature of antagonists or partial agonists. nih.gov For the this compound scaffold, this group's specific size and shape allow it to fit snugly into a hydrophobic sub-pocket of the target receptor, and subtle changes in this interaction can switch the signaling outcome. nih.govnih.govnih.gov

Role of the Imidazole-4-amine Moiety in Target Binding Selectivity

The imidazole-4-amine moiety is structurally analogous to the core of histamine, which is the endogenous ligand for all four histamine receptor subtypes (H1R, H2R, H3R, and H4R). However, the specific arrangement of interaction points in this moiety is particularly well-suited for selective binding to the H4 receptor. nih.gov

Structural studies and homology models of the H4R reveal a binding pocket with key amino acid residues that form a specific interaction network with imidazole-based ligands. nih.gov A crucial interaction involves an ionic bond or strong hydrogen bond between the ligand's protonated amine and a negatively charged glutamic acid residue (Glu182) in transmembrane helix 5 of the H4R. nih.govresearchgate.net This interaction is a major anchor point for histamine and its analogs.

Furthermore, the imidazole ring itself forms critical contacts. The Nτ-H (the hydrogen on the nitrogen further from the side chain) is thought to interact with an aspartate residue (Asp94) in transmembrane helix 3, while the entire ring is stabilized by π-π stacking interactions with aromatic residues like tryptophan (Trp316) and tyrosine (Tyr319). nih.gov The selectivity of ligands containing the imidazole-4-amine moiety for H4R over other histamine receptors arises from subtle differences in the amino acid composition of their respective binding sites. For example, the key residue at position 5.46 is Glu in H4R but Asn in H1R; the stronger ionic interaction with glutamate (B1630785) contributes to the high affinity of histamine-like ligands for H4R. nih.govnih.gov

Structure-Based Design Principles for Optimizing Potency and Selectivity

Leveraging the structural understanding of the this compound scaffold's interaction with its target allows for the rational design of analogs with improved potency and selectivity. Structure-based design typically involves using computational tools like molecular docking and homology modeling, often validated by X-ray crystallography of related ligand-receptor complexes. researchgate.netnih.gov

Key optimization strategies for this scaffold include:

Modification of the N1-Substituent: While the cyclopropylmethyl group is effective, its potency can be optimized by exploring the steric and electronic limits of the hydrophobic pocket it occupies. Small decorations on the cyclopropane ring or methylene (B1212753) bridge could probe for additional favorable contacts. nih.gov

Substitution on the Imidazole Ring: Placing small, non-polar substituents at the C2 or C5 positions of the imidazole ring can enhance binding by filling small voids in the receptor pocket. However, such substitutions must be carefully considered, as they can also alter the electronics of the ring and disrupt essential hydrogen bonds. nih.gov

Bioisosteric Replacement of the Amine: The primary amine at the C4 position is critical, but its properties can be modulated. Replacing it with other groups that can act as hydrogen bond donors, such as a hydroxylamine (B1172632) or a small amide, could alter binding kinetics and selectivity.

Scaffold Hopping: While maintaining the key pharmacophoric interactions, the imidazole ring itself could be replaced with other heterocycles like pyrazole (B372694) or triazole to explore different geometries and hydrogen bonding patterns, potentially improving selectivity against off-target proteins. mdpi.com

These design principles rely on an iterative process of design, synthesis, and biological testing to systematically refine the lead structure into a drug candidate with an optimal pharmacological profile. mdpi.comnih.gov

Conformational Restriction through the Cyclopropane Ring

A central feature of the scaffold is the conformational constraint imposed by the cyclopropane ring. nih.gov Flexible molecules in solution exist as an ensemble of multiple conformations. For a ligand to bind to its receptor, it must adopt a specific, "bioactive" conformation. This process is entropically unfavorable, as it reduces the conformational freedom of the molecule.

By incorporating a rigid element like a cyclopropane ring, the number of possible low-energy conformations is significantly reduced. researchgate.net The cyclopropylmethyl group effectively "locks" the position of the substituent relative to the imidazole core. If this locked conformation closely matches the ideal bioactive conformation, the entropic cost of binding is minimized, which can lead to a substantial increase in binding affinity and potency. nih.gov This strategy of conformational restriction is a powerful and widely used tool in medicinal chemistry to enhance the activity of flexible lead compounds.

Comparative SAR Analysis with Related Imidazole- and Cyclopropylmethyl-Containing Scaffolds

To fully appreciate the SAR of the this compound scaffold, it is instructive to compare it with structurally related analogs.

Comparison of N1-Substituents: The superiority of the cyclopropylmethyl group can be highlighted by comparing it to other alkyl substituents.

| N1-Substituent | Key Feature | Predicted Impact on Activity | Rationale |

| Cyclopropylmethyl | Rigid, defined size | High | Locks the molecule in a bioactive conformation, reducing entropic penalty. nih.gov |

| Isobutyl | Flexible, similar size | Moderate to Low | Increased flexibility leads to a higher entropic cost upon binding. |

| Ethyl | Small, flexible | Low | May be too small to make optimal hydrophobic contacts in the binding pocket. |

| Benzyl | Bulky, rigid | Variable | May be too large for the binding pocket, causing steric clashes, though could offer beneficial aromatic interactions if the pocket allows. nih.gov |

Comparison of Heterocyclic Cores: The imidazole-4-amine core is highly specific. Replacing it with other heterocycles, even those with similar features, can dramatically alter activity.

| Heterocyclic Core | Key Feature Difference | Predicted Impact on Activity | Rationale |

| Imidazole-4-amine | Specific H-bond donor/acceptor pattern | High | Precisely matches the interaction points (e.g., with Glu182, Asp94) in the target binding site (H4R). nih.gov |

| Imidazole-2-amine | Different amino position | Low | The altered geometry of the H-bond donor disrupts the crucial interaction with key residues. |

| Pyrazole-3-amine | Altered N atom positions | Low | Changes the distance and angles of hydrogen bonds, leading to a poor fit in the receptor's H-bonding network. |

| Benzimidazole | Fused aromatic ring | Variable | The added bulk may cause a steric clash unless the binding site has a corresponding large, flat region. nih.gov |

This comparative analysis underscores that the specific combination of a conformationally constrained N1-cyclopropylmethyl group and the precise hydrogen-bonding pattern of the imidazole-4-amine moiety is what confers high potency and selectivity upon this privileged scaffold.

Computational Chemistry and in Silico Investigations of 1 Cyclopropylmethyl 1h Imidazol 4 Amine and Its Derivatives

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, stability, and reactivity. For 1-(Cyclopropylmethyl)-1H-imidazol-4-amine, methods like Density Functional Theory (DFT) are employed to model its behavior at the atomic level. tandfonline.com These computational approaches allow for the prediction of molecular geometry, electronic distribution, and the identification of reactive sites, which are crucial for drug design and development. irjweb.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the optimized molecular geometry in the ground state. irjweb.comnih.gov This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The resulting geometric parameters, including bond lengths and angles, are foundational for further computational analysis. researchgate.net

A key aspect of electronic structure characterization is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org The HOMO is the orbital most likely to donate an electron in a chemical reaction, representing the nucleophilic nature of a molecule. nih.gov Conversely, the LUMO is the orbital that most readily accepts an electron, indicating its electrophilic nature. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For imidazole (B134444) derivatives, this gap is instrumental in explaining their bioactivity through intermolecular charge transfer. irjweb.com For instance, studies on other imidazole compounds have shown that modifications to substituents can tune this energy gap, thereby altering the molecule's electronic properties and potential biological activity. nih.govacs.org

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution across a molecule. nih.gov By mapping the electrostatic potential onto the electron density surface, MEP analysis identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). tandfonline.com Typically, red and yellow colors indicate negative potential (electron-rich areas), often associated with lone pairs on heteroatoms like nitrogen, making them susceptible to electrophilic attack. Blue colors signify positive potential (electron-poor areas), usually around hydrogen atoms attached to electronegative atoms, which are sites for nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring and the exocyclic amine group, highlighting these as key sites for interaction. orientjchem.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more detailed picture of its reactivity than the energy gap alone.

Conceptual Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Power to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |

| Chemical Softness | S | 1 / (2η) | Reciprocal of hardness |

| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons |

These quantum chemical characterizations provide a robust theoretical foundation for understanding the electronic properties and reactivity of this compound. The insights gained from analyzing its FMOs, MEP, and reactivity descriptors are invaluable for predicting its interaction with biological targets and for guiding the design of new, more potent derivatives. tandfonline.comirjweb.com

Preclinical Biological Activity and Molecular Pharmacology of 1 Cyclopropylmethyl 1h Imidazol 4 Amine Analogs

Enzyme Inhibition Profiling

While specific enzyme inhibition data for 1-(Cyclopropylmethyl)-1H-imidazol-4-amine itself is not extensively detailed in the provided search results, the broader class of imidazole-containing compounds is known to interact with various enzymes. For instance, some imidazole-based histamine (B1213489) H3 receptor antagonists have been noted to inhibit cytochrome P450 isoenzymes, which can lead to significant drug-drug interactions. wikipedia.org

A series of novel 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed as V600EBRAF inhibitors. nih.gov In this series, compounds 12e , 12i , and 12l demonstrated the most potent inhibitory activity against V600EBRAF. nih.gov Compound 12l exhibited the lowest IC50 value of 0.49 µM, followed by 12i (0.53 µM) and 12e (0.62 µM). nih.gov These compounds showed greater potency for V600EBRAF compared to wild-type BRAF and CRAF. nih.gov

| Compound | Target Enzyme | IC50 (µM) |

| 12l | V600EBRAF | 0.49 |

| 12i | V600EBRAF | 0.53 |

| 12e | V600EBRAF | 0.62 |

G-Protein Coupled Receptor (GPCR) Modulatory Activity

Analogs of this compound have been investigated for their modulatory effects on several G-protein coupled receptors (GPCRs), which are significant therapeutic targets for a variety of central nervous system disorders. nih.gov

Allosteric modulators of dopamine (B1211576) receptors are a key area of contemporary research, offering the potential for enhanced drug selectivity and reduced side effects compared to traditional orthosteric ligands. nih.govnih.gov These modulators bind to a site distinct from the endogenous ligand binding site, inducing conformational changes that can alter the receptor's affinity and/or efficacy. nih.gov While the provided information does not directly detail the activity of this compound analogs on the dopamine D3 receptor, it highlights the general interest in developing allosteric modulators for dopamine receptors, including the D3 subtype. nih.govmdpi.com The development of such modulators for D2 and D3 receptors is considered a valuable pharmaceutical strategy for creating more potent and selective therapies. nih.gov

The histamine H3 receptor (H3R) is an inhibitory autoreceptor primarily found in the brain that modulates the release of histamine and other neurotransmitters. wikipedia.orgbiorxiv.org Antagonists of the H3 receptor can increase the release of excitatory neurotransmitters like glutamate (B1630785) and acetylcholine, leading to stimulant and nootropic effects. wikipedia.org

Novel histamine H3 receptor antagonists have been developed based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. nih.gov The most potent compounds in these series often feature a substituted aniline (B41778) amide attached to the piperidine (B6355638) core via a two-methylene linker. nih.gov While many H3R ligands contain an imidazole (B134444) ring, a challenge with these compounds has been the inhibition of cytochrome P450 enzymes. wikipedia.org

The anti-narcolepsy drug pitolisant (B1243001) is an example of an H3R inverse agonist. biorxiv.org Studies on different isoforms of the human H3R have shown that inverse agonists like pitolisant can display significantly decreased binding affinities for certain shorter isoforms (H3R-365 and H3R-373), which are associated with higher constitutive activity. biorxiv.org

Information specifically detailing the GABAAα5 negative allosteric modulation by this compound analogs was not present in the provided search results. However, other imidazole-containing compounds have been developed as negative allosteric modulators (NAMs) for other receptors, such as the metabotropic glutamate receptor 5 (mGlu5). nih.gov For example, basimglurant (B1667758) (2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine) is a potent and selective mGlu5 NAM that has shown efficacy in preclinical models of anxiety. nih.gov

In Vitro Cellular Assays for Functional Evaluation

A variety of in vitro cellular assays are employed to evaluate the functional activity of compounds like the analogs of this compound. For instance, in the study of V600EBRAF inhibitors, the compounds were initially tested at a fixed concentration (1 µM) against the target enzyme. nih.gov Promising candidates were then further screened against the NCI 60 cancer cell line panel to assess their growth inhibition properties across multiple cancer types. nih.gov For example, compound 12e showed significant growth inhibition against several cancer cell lines. nih.gov

| Cell Line | Compound | % Inhibition |

| OVCAR-4 | 12e | 71 |

| OVCAR-4 | 12i | 56 |

| NCI/ADR-RES | 12e | 45 |

| UO-31 | 12e | ~60 |

| RXF 393 | 12e | ~60 |

| CAKI-1 | 12e | ~60 |

| UO-31 | 12g | 48 |

| UO-31 | 12l | 46 |

| RXF 393 | 12l | 57 |

| CAKI-1 | 12l | 49 |

For GPCRs, functional assays often involve generating concentration-response curves for the endogenous ligand in the presence of the modulator. mdpi.com An operational model of allostery can then be applied to these data to determine the modulator's functional affinity (KB), a measure of allosteric cooperativity (αβ), and its intrinsic efficacy (τB). mdpi.com A value of αβ > 1 indicates a positive modulatory effect. mdpi.com

Molecular Target Identification and Pathway Elucidation

The identification of molecular targets and the elucidation of their associated pathways are crucial for understanding the mechanism of action of novel compounds. For the 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives, the primary molecular target was identified as V600EBRAF, a key kinase in the MAPK signaling pathway which controls cell function and proliferation. nih.gov Virtual docking studies were also performed to understand the plausible binding modes of the most active compounds within the V600EBRAF active site. nih.gov

In the context of GPCRs, molecular target identification involves binding assays and functional characterization across various receptor subtypes to determine selectivity. For example, the development of selective H3 receptor antagonists is a key goal to avoid off-target effects. nih.gov Similarly, efforts in the dopamine receptor field are focused on achieving subtype selectivity, which is a major advantage of allosteric modulators. mdpi.com

Selectivity and Polypharmacology Assessment

Detailed research into the selectivity and polypharmacology of this compound and its analogs is not extensively available in publicly accessible scientific literature. Consequently, a comprehensive profile of their interactions with a wide range of biological targets remains to be fully elucidated.

The assessment of a compound's selectivity is crucial in drug discovery, as it defines its specificity for the intended target versus off-target interactions that could lead to undesirable effects. Polypharmacology, the ability of a compound to interact with multiple targets, can be either beneficial, leading to a desired therapeutic outcome through multiple mechanisms, or detrimental.

For the this compound scaffold, understanding its selectivity profile would involve screening against panels of receptors, enzymes, and ion channels. Such studies would quantify the binding affinities or inhibitory concentrations for various targets, revealing the compound's specificity. For instance, comparing the affinity for a primary target with affinities for other related or unrelated targets would yield a selectivity ratio, a key parameter in assessing the compound's suitability for further development.

Similarly, a thorough polypharmacological evaluation would aim to identify all significant molecular targets of these analogs. This often involves broad-based screening approaches. The resulting data would be instrumental in predicting potential therapeutic applications as well as possible side effects.

Without specific published research data, any discussion on the selectivity and polypharmacology of this compound analogs would be speculative. Further experimental studies are required to generate the necessary data to construct a detailed selectivity and polypharmacology profile for this class of compounds.

Strategic Applications of the 1 Cyclopropylmethyl 1h Imidazol 4 Amine Scaffold in Drug Discovery and Chemical Biology

Development as a Privileged Chemical Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The 1-(cyclopropylmethyl)-1H-imidazol-4-amine core has garnered attention in this regard due to its unique combination of structural features. The imidazole (B134444) ring provides a versatile platform for hydrogen bonding interactions, while the cyclopropylmethyl group can engage in favorable van der Waals interactions and may enhance metabolic stability.

While extensive research specifically designating this compound as a universally privileged scaffold is still maturing, its constituent parts, the imidazole and cyclopropyl (B3062369) moieties, are well-established in numerous approved drugs. The imidazole ring is a key component of drugs such as the antifungal agent clotrimazole (B1669251) and the anti-ulcer drug cimetidine. The cyclopropyl group is found in various antiviral and antidepressant medications, where it often improves potency and pharmacokinetic properties. The combination of these two pharmacophoric elements within a single, relatively simple molecule suggests a high potential for broad biological activity.

Scaffold Hopping and Bioisosteric Transformations

Scaffold hopping is a powerful strategy in drug design that involves replacing the core structure of a known active compound with a different, yet functionally equivalent, scaffold to discover new lead compounds with improved properties. Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physical or chemical properties.

The this compound structure can serve as both a starting point and a result of scaffold hopping and bioisosteric replacement strategies. For instance, the 4-amino-imidazole core can act as a bioisostere for other aminopyridines or aminopyrimidines, which are common in kinase inhibitors. The cyclopropylmethyl group can be introduced to replace other small alkyl or cycloalkyl groups to fine-tune binding interactions or improve metabolic stability.

A hypothetical example of scaffold hopping could involve replacing a known purine-based inhibitor of a specific enzyme with the this compound scaffold to explore new intellectual property space and potentially discover compounds with a different side effect profile.

Design of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of its function in a cellular or in vivo context. The development of a chemical probe requires a careful balance of potency, selectivity, and appropriate physicochemical properties.

The this compound scaffold can be elaborated to generate chemical probes. For example, the primary amine at the 4-position of the imidazole ring provides a convenient handle for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, through amide bond formation. The imidazole ring itself can be further functionalized to modulate selectivity and potency for the target of interest. The design of such probes would be guided by the known structure-activity relationships of related compounds for a particular biological target.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Modification Site | Potential Modification | Purpose |

| 4-amino group | Acylation with a linker-fluorophore conjugate | Visualization of target localization |

| 4-amino group | Acylation with a biotinylated linker | Target pull-down and identification |

| Imidazole ring (e.g., C2 or C5 position) | Introduction of various substituents | Enhancement of target affinity and selectivity |

| Cyclopropylmethyl group | Replacement with other alkyl or aryl groups | Modulation of physicochemical properties |

Integration into Combinatorial Chemistry Libraries and High-Throughput Screening Initiatives

Combinatorial chemistry and high-throughput screening (HTS) are cornerstones of modern drug discovery, allowing for the rapid synthesis and evaluation of large numbers of compounds. The this compound scaffold is well-suited for inclusion in such initiatives.

Its relatively straightforward synthesis and the presence of multiple points for diversification make it an attractive building block for creating large and diverse chemical libraries. The primary amine and the imidazole ring can be readily functionalized using a variety of well-established chemical reactions. For example, the amine can be acylated, alkylated, or used in reductive amination reactions. The imidazole ring can undergo N-alkylation or C-H functionalization.

A combinatorial library based on this scaffold could be designed to explore a wide range of chemical space, increasing the probability of identifying hits against various biological targets in HTS campaigns.

Fragment-Based Ligand Design

Fragment-based ligand design (FBLD) is a drug discovery approach that starts with the identification of small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These fragments are then optimized and linked together to generate more potent lead compounds.

The this compound molecule itself, with a molecular weight of approximately 137 g/mol , falls within the typical size range for a fragment. Its constituent parts, the 4-aminoimidazole (B130580) and the cyclopropylmethyl group, can also be considered as individual fragments. In an FBLD campaign, this compound or its derivatives could be screened for weak binding to a target of interest using biophysical techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy.

If a binding hit is identified, the structure of the target-fragment complex, often determined by X-ray crystallography, can guide the subsequent optimization process. The different functional groups on the scaffold provide opportunities for fragment growing, linking, or merging to enhance binding affinity and develop a potent and selective lead molecule.

Future Directions and Emerging Research Opportunities for 1 Cyclopropylmethyl 1h Imidazol 4 Amine Research

Exploration of Novel Biological Targets and Therapeutic Areas

The structural framework of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine offers significant potential for interacting with a wide range of biological targets. Imidazole (B134444) derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Future research will likely focus on screening this core structure against novel and underexplored biological targets to uncover new therapeutic applications.

Key opportunities include:

Epigenetic Modulators: Imidazole-based compounds are being investigated as regulators of epigenetic enzymes, such as sirtuins (Class III histone deacetylases). These enzymes are crucial in cellular homeostasis, and their dysregulation is implicated in various diseases. Systematic screening of this compound analogs could identify potent and selective modulators of specific sirtuin isoforms, opening therapeutic avenues for metabolic disorders, neurodegenerative diseases, and cancer.

Kinase Inhibition: The imidazole scaffold is particularly well-suited for designing kinase inhibitors, a major class of anticancer drugs. The structural versatility of the this compound molecule allows for substitutions that can be tailored to fit the ATP-binding pocket of specific kinases involved in oncogenic signaling pathways.

Neurodegenerative Diseases: Given the multifactorial nature of conditions like Alzheimer's and Parkinson's disease, exploring the neuroprotective potential of this compound is a significant future direction. Research could investigate its activity against targets such as beta-secretase 1 (BACE1), monoamine oxidase (MAO), or glycogen (B147801) synthase kinase 3β (GSK-3β), all of which are implicated in the pathology of neurodegeneration.

Advancements in Stereocontrolled Synthesis of Analogous Compounds

The creation of chiral centers in analogs of this compound can profoundly influence their pharmacological activity. Advancements in asymmetric synthesis are critical for producing enantiomerically pure compounds, which is often necessary for achieving target selectivity and reducing off-target effects.

Future synthetic research will likely concentrate on:

Catalytic Asymmetric Synthesis: The development of novel catalytic methods for the enantioselective synthesis of axially chiral imidazoles and related heterocycles is a burgeoning field. nih.govnih.gov Techniques employing chiral phosphoric acid catalysts or cation-directed desymmetrization can provide efficient access to specific stereoisomers. nih.govnih.gov

Enantioselective C-H Functionalization: Recent breakthroughs in palladium-catalyzed enantioselective C-H functionalization of free cyclopropylmethylamines offer a powerful tool for creating complex, chiral molecules. nih.govfigshare.comresearchgate.net Applying these methods to the this compound scaffold would enable the precise installation of functional groups, rapidly generating diverse libraries of chiral analogs for biological screening. nih.gov

Multicomponent Reactions (MCRs): Asymmetric MCRs provide a highly efficient and modular approach to constructing complex heterocyclic structures in a single step. nih.gov Developing stereocontrolled MCRs to build upon the imidazole core will accelerate the discovery of novel and potent analogs by allowing for the systematic variation of multiple substituents.

Application of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new chemical entities. For the this compound scaffold, these computational approaches can significantly enhance the efficiency of identifying promising drug candidates.

Emerging applications in this area include:

High-Throughput Virtual Screening: AI-driven platforms can screen vast virtual libraries of compounds derived from the core scaffold against predictive models of biological targets. acs.org This in silico approach helps prioritize which analogs to synthesize, saving considerable time and resources. acs.orgrsc.org

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high target affinity, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. acs.org

Predictive Modeling: ML algorithms can analyze existing structure-activity relationship (SAR) data to build robust predictive models. rsc.org These models can forecast the biological activity and pharmacokinetic properties of unsynthesized analogs, guiding medicinal chemists toward more effective molecular designs. rsc.orgrsc.org

Development of Advanced In Vitro Models for Pharmacological Characterization

To accurately predict the efficacy and potential toxicity of novel analogs derived from this compound, it is crucial to move beyond traditional 2D cell cultures. The development and application of more physiologically relevant in vitro models represent a key area of future research.

These advanced models offer several advantages, including:

High-Throughput Screening (HTS): Cell-based HTS platforms allow for the rapid screening of large numbers of compounds to identify active molecules and conduct initial hit-to-lead studies. nih.gov

Human-Relevant Systems: There is an increasing demand for efficient, human-relevant in vitro models, such as organ-on-a-chip (OOC) systems. nih.gov These microfluidic devices can mimic the complex architecture and function of human organs like the liver or gut, providing more accurate data on drug metabolism and potential toxicity early in the development process. nih.gov

Investigation of Multi-Target Directed Ligands Derived from the Core Structure

Complex, multifactorial diseases like cancer and Alzheimer's disease often involve the dysregulation of multiple biological pathways. The traditional "one-target, one-drug" approach has shown limited efficacy for these conditions. An emerging paradigm is the design of Multi-Target Directed Ligands (MTDLs)—single molecules engineered to interact with multiple targets simultaneously.

The this compound scaffold is an excellent starting point for developing MTDLs. Future research opportunities include:

Rational MTDL Design: The MTDL strategy involves designing hybrid molecules that combine pharmacophores for different targets into a single chemical entity. This approach can lead to synergistic effects and a superior therapeutic profile compared to combination therapies.

Application in Neurodegenerative Disease: Alzheimer's disease pathology involves multiple factors, including amyloid-β aggregation, tau hyperphosphorylation, and cholinergic dysfunction. The imidazole core could be functionalized with other pharmacophoric elements to simultaneously inhibit targets like acetylcholinesterase (AChE) and BACE1, a strategy actively being pursued in modern drug discovery.

Oncology: In cancer therapy, MTDLs could be designed to concurrently inhibit a key protein kinase and another target involved in tumor survival or angiogenesis. The structural versatility of the this compound core makes it an adaptable platform for creating such dual-action agents.

Q & A

Q. What are the key steps in synthesizing 1-(Cyclopropylmethyl)-1H-imidazol-4-amine?

The synthesis involves two primary steps:

- Step A : Alkylation of 4-nitroimidazole with 1-bromo-1-cyclopropylmethane under basic conditions to yield 1-(cyclopropylmethyl)-4-nitro-1H-imidazole (76% yield).

- Step B : Reduction of the nitro group using catalytic hydrogenation or chemical reductants (e.g., Zn/HCl) to produce the amine, isolated as the hydrochloride salt (crude yield not quantified; purity confirmed via LCMS) .

Key Considerations :

- Temperature control during alkylation to minimize by-products.

- Solvent choice (e.g., dichloromethane or DMF) impacts reaction efficiency.

Q. What analytical techniques are used to characterize this compound?

- LCMS : Retention time (tR = 0.089 min) and molecular ion peak ([M+H]<sup>+</sup> = 138.2) confirm molecular weight and purity .

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR validate structural integrity, particularly the cyclopropylmethyl group (δ ~1.0–1.5 ppm for cyclopropyl protons) and imidazole ring protons (δ ~7.0–8.0 ppm) .

- Elemental Analysis : Confirms stoichiometry of the hydrochloride salt.

Q. How stable is this compound under storage conditions?

- The compound is hygroscopic and should be stored in anhydrous conditions at –20°C.

- Stability tests (e.g., accelerated degradation studies under heat/light) are recommended to assess shelf life.

Advanced Research Questions

Q. How can synthetic yields be optimized for the nitro-to-amine reduction step?

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C or Raney Ni) may improve hydrogenation efficiency.

- Alternative Reductants : Sodium dithionite or Fe/HCl can reduce nitro groups selectively, minimizing side reactions.

- Reaction Monitoring : Use TLC or in-situ IR to track nitro group conversion and halt the reaction at completion .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

- Cross-Validation : Compare experimental NMR/LCMS data with computational predictions (DFT calculations for <sup>13</sup>C shifts) .

- High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion fragmentation patterns .

- X-ray Crystallography : Definitive structural confirmation if crystalline derivatives are obtainable .

Q. What role does this compound play in medicinal chemistry research?

- Intermediate for Inhibitors : It serves as a precursor in synthesizing WDR5-MYC inhibitors, targeting protein-protein interactions in cancer therapy .

- Structure-Activity Relationship (SAR) Studies : Modifications to the cyclopropylmethyl group or imidazole ring can enhance binding affinity or solubility .

Q. How can impurities or by-products be identified during synthesis?

- HPLC-PDA/MS : Detects trace impurities (e.g., unreacted nitro precursor or over-alkylated products).

- By-Product Prediction : Computational tools (e.g., Schrödinger’s Maestro) model possible side reactions, guiding purification strategies .

Methodological Recommendations

- Scale-Up Synthesis : Use flow chemistry to enhance reproducibility and safety for multi-gram preparations .

- Biological Assays : Screen for kinase or receptor binding activity using fluorescence polarization or SPR assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.